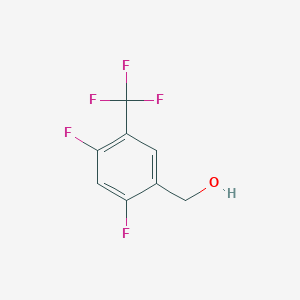

2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol

Description

BenchChem offers high-quality 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2,4-difluoro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHNOVVBNVQMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Organic Solvent Solubility of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol, a critical building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for reaction optimization, formulation, and purification. This document synthesizes theoretical principles with actionable experimental protocols to serve as an in-depth resource. We will explore the physicochemical properties of the target molecule, the intermolecular forces governing its solubility, a detailed protocol for quantitative solubility determination via the gold-standard shake-flask method, and an overview of computational prediction tools.

Introduction: The Significance of Fluorinated Building Blocks

2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol (CAS No. 1936257-01-0) belongs to a class of highly functionalized aromatic alcohols. The strategic placement of fluorine and a trifluoromethyl (-CF3) group on the benzene ring confers unique electronic properties and metabolic stability to molecules that incorporate this moiety.[1][2] The trifluoromethyl group, in particular, is a cornerstone of modern drug design, often used to enhance properties like lipophilicity, metabolic resistance, and binding affinity.[1][2]

Consequently, this compound is a valuable intermediate in the synthesis of new chemical entities (NCEs) in the pharmaceutical and agrochemical industries.[3] Optimizing its use in synthesis and formulation requires a precise understanding of its solubility in a range of organic solvents. Poor solubility can hinder reaction kinetics, complicate product isolation, and create significant challenges during formulation development.[4] This guide provides the foundational knowledge and practical methodology to characterize and leverage the solubility profile of this important synthetic intermediate.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be miscible.

Molecular Properties of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol

The solubility behavior of our target molecule is dictated by the interplay of its distinct functional groups: the aromatic ring, the polar hydroxyl group, and the electron-withdrawing fluoro- and trifluoromethyl substituents.

| Property | Value | Source |

| Molecular Formula | C8H5F5O | [5] |

| Molecular Weight | 212.12 g/mol | [5] |

| CAS Number | 1936257-01-0 | [5] |

| Functional Groups | Hydroxyl (-OH), Phenyl, Fluoro (-F), Trifluoromethyl (-CF3) | N/A |

The molecule possesses a significant dipole moment due to the asymmetric substitution on the benzene ring. The highly electronegative fluorine atoms and the potent electron-withdrawing trifluoromethyl group create a strong partial negative charge (δ-) on one side of the ring, while the benzyl alcohol moiety contributes to its polar nature.

The Role of Intermolecular Forces

Three primary forces dictate the solubility of this compound:

-

Hydrogen Bonding: The primary driver of solubility in polar protic solvents. The hydroxyl (-OH) group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom). This is the most significant interaction type with solvents like alcohols (methanol, ethanol).[6][7]

-

Dipole-Dipole Interactions: The molecule's permanent dipole will interact favorably with other polar molecules. This is the key interaction in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.[7][8]

-

London Dispersion Forces: These weak, temporary forces are present in all molecules and are the primary mode of interaction with nonpolar solvents like hexanes or toluene.[7]

The trifluoromethyl group increases lipophilicity, which can enhance solubility in less polar environments, while the polar hydroxyl group promotes solubility in polar solvents.[2] The overall solubility in a given solvent is a result of the balance between these competing influences.

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile (Predicted)

Based on the molecular structure, a general solubility profile can be predicted. This serves as a valuable guide for solvent selection in experimental design.

-

High Solubility: Expected in polar organic solvents where strong solute-solvent interactions can overcome the solute's crystal lattice energy.

-

Polar Protic Solvents: Methanol, ethanol. The ability to form strong hydrogen bonds is key.

-

Polar Aprotic Solvents: Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF). Strong dipole-dipole interactions will promote dissolution. Similar fluorinated benzyl alcohols show good solubility in these solvents.[9]

-

-

Moderate to Low Solubility: Expected in solvents with low polarity.

-

Aromatic Hydrocarbons: Toluene, Benzene. While dispersion forces and some pi-stacking interactions are possible, the lack of strong polar interactions will limit solubility.

-

-

Very Low Solubility (Insoluble): Expected in nonpolar aliphatic solvents.

-

Alkanes: Hexanes, Heptane. The energy required to break the solute-solute interactions (crystal lattice energy) will far exceed the energy gained from weak dispersion forces with the solvent.[10]

-

Quantitative Experimental Determination: The Shake-Flask Method

While theoretical predictions are useful, precise quantitative data is essential for process development. The equilibrium shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility.[11][12][13]

Core Principle

The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. At equilibrium, the solution is saturated, and the concentration of the dissolved solid is constant. This concentration represents the thermodynamic solubility.

Detailed Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol into a series of glass vials with screw caps. "Excess" ensures that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Include at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature orbital shaker or rotator. For many applications, this is performed at ambient temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. A typical duration is 24 to 72 hours.[13] Causality Note: This extended time is crucial to ensure the system reaches true thermodynamic equilibrium, which may involve the conversion of the solid to its most stable polymorphic form.

-

-

Phase Separation:

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge the vials.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a calibrated pipette. Crucial Point: Avoid disturbing the solid material at the bottom of the vial.

-

Immediately dilute the aliquot with a known volume of a suitable mobile phase (for HPLC analysis) or solvent. This prevents the solute from precipitating out of the saturated solution due to temperature changes or solvent evaporation.

-

-

Quantification:

-

Analyze the concentration of the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol to ensure accurate quantification.

-

-

Solid Phase Analysis:

-

After removing the supernatant, recover the remaining solid from the vials.

-

Analyze the solid using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Self-Validation Step: This confirms if a polymorphic transformation or solvate formation occurred during the experiment, which could significantly alter the solubility value.

-

Caption: Workflow for the Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format, including the mean value and standard deviation from the replicates.

Hypothetical Solubility Data Table:

| Solvent | Class | Temperature (°C) | Solubility (mg/mL) ± SD |

| Methanol | Polar Protic | 25 | > 200 (Highly Soluble) |

| Acetone | Polar Aprotic | 25 | 155.4 ± 3.1 |

| Dichloromethane | Polar Aprotic | 25 | 120.7 ± 2.5 |

| Ethyl Acetate | Polar Aprotic | 25 | 95.2 ± 1.8 |

| Toluene | Aromatic | 25 | 15.6 ± 0.4 |

| n-Hexane | Nonpolar | 25 | < 0.1 (Practically Insoluble) |

Note: The data above is illustrative and should be determined experimentally.

Computational Approaches to Solubility Prediction

In modern drug development, computational (in silico) models are increasingly used for early-stage solubility screening to reduce experimental costs and time.[4][14] These models use machine learning algorithms and quantitative structure-property relationship (QSPR) principles to predict solubility based on the molecule's computed descriptors.[15][16] While these tools provide rapid estimations, they are not a substitute for rigorous experimental validation, especially for novel or highly functionalized compounds.[14][17]

Conclusion

2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol is a polar molecule whose solubility is dominated by its ability to act as a hydrogen bond donor and acceptor, as well as engage in strong dipole-dipole interactions. It is predicted to be highly soluble in polar protic and aprotic organic solvents and poorly soluble in nonpolar aliphatic solvents. For process development and formulation, this theoretical understanding must be complemented by precise, quantitative data. The shake-flask method provides a robust and reliable framework for generating this critical experimental data, ensuring that subsequent research and development efforts are built on a solid foundation of physicochemical understanding.

References

- Vertex AI Search. (n.d.).

- Giron, D. (n.d.). Solubility determination of compounds of pharmaceutical interest.

- Sigma-Aldrich. (n.d.). 2,4,5-Trifluorobenzyl alcohol 97.

- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.

- Burke, J. (1984). Solubility Parameters: Theory and Application, Part 4 - Component Polarities. The Oakland Museum of California.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Delgado, D. R., & Martínez, F. (2013). Handbook of Solubility Data for Pharmaceuticals.

- Novak, P., et al. (2020). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. Chemistry – A European Journal.

- The Good Scents Company. (n.d.). Benzyl Alcohol (CAS 100-51-6): Odor profile, Properties, & IFRA compliance.

- PubChem. (n.d.). 2,4-Difluorobenzyl alcohol.

- Raytor. (2026, January 22).

- Pandit, R. (n.d.).

- Pearson. (n.d.). Fluorocarbons (compounds that contain both carbon and fluorine) - Brown 14th Edition Ch 13 Problem 106b.

- Wikipedia. (n.d.). Benzyl alcohol.

- Appchem. (n.d.). 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol.

- Catalent. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.

- ACS Publications. (2024, November 28).

- Royal Society of Chemistry. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks.

- Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents.

- Chemtrade. (2026, January 30).

- Wang, S., et al. (2023).

- Reddit. (2024, October 11).

- MDPI. (2024, February 15).

- Avdeef, A. (2023, August 21). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK.

- Universidad de Alicante. (2024, November 27).

- Made-in-China.com. (n.d.).

- The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol.

- PubChem. (n.d.). 2,5-Difluorobenzyl alcohol.

- Sigma-Aldrich. (2022, September 8). Properties of Common Organic Solvents.

- ResearchGate. (n.d.).

- MDPI. (2025, July 18).

- Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.

- Prakash Chemicals International. (2022, September 10).

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 4. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 5. appchemical.com [appchemical.com]

- 6. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 7. Solubility Parameters-- [cool.culturalheritage.org]

- 8. Fluorocarbons (compounds that contain both carbon and fluorine) - Brown 14th Edition Ch 13 Problem 106b [pearson.com]

- 9. What is 2,4,5-Trifluorobenzyl Alcohol - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]

- 10. 2, 3, 5, 6-Tetrafluoro-Benzyl Alcohol CAS 4084-38-2 for Organic Intermediates - 2 3 5 6-Tetrafluoro-Benzyl Alcohol, Tetrafluoro Benzyl Alcohol | Made-in-China.com [m.made-in-china.com]

- 11. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 12. researchgate.net [researchgate.net]

- 13. raytor.com [raytor.com]

- 14. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 15. Tools-Computational Pharmaceutics Group [computpharm.org]

- 16. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression | ADMET and DMPK [pub.iapchem.org]

A Senior Application Scientist's Guide to Sourcing and Quality Verification of High-Purity 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into new chemical entities (NCEs) is a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The compound 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol represents a highly valuable building block, combining the electronic effects of two fluorine atoms on the aromatic ring with the potent influence of a trifluoromethyl group. This unique substitution pattern makes it a critical intermediate for synthesizing complex APIs (Active Pharmaceutical Ingredients) where precise electronic tuning and metabolic resistance are paramount. This guide provides an in-depth overview of sourcing this key reagent, establishing its quality, and understanding its application context.

Chemical Profile and Core Properties

Before initiating any sourcing or experimental work, a clear understanding of the compound's fundamental properties is essential. These identifiers are critical for accurate procurement and documentation.

| Property | Value | Source(s) |

| Chemical Name | 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol | [3][4] |

| Synonym(s) | (2,4-Difluoro-5-(trifluoromethyl)phenyl)methanol | - |

| CAS Number | 1936257-01-0 | [3][4] |

| Molecular Formula | C₈H₅F₅O | [4] |

| Molecular Weight | 212.12 g/mol | [4] |

| MDL Number | MFCD28897197 | [3][4] |

The Rationale for Use: Why Trifluoromethylated Benzyl Moieties?

The utility of this specific building block is not arbitrary; it is rooted in established medicinal chemistry principles.

-

Metabolic Blocking: The -CF3 group is exceptionally stable and can act as a metabolically resistant isostere for other groups, preventing oxidative degradation at that position and thereby increasing the half-life of a drug candidate.

-

Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can significantly impact its ability to cross cell membranes and reach its biological target.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents alters the electronic density of the aromatic ring, which can influence the acidity or basicity of nearby functional groups in the final API.

-

Conformational Control: Trifluoromethylated benzyl groups have been leveraged as protecting groups in complex syntheses, such as in carbohydrate chemistry, where they can influence the stereochemical outcome of glycosylation reactions.[5]

The selection of this reagent is therefore a deliberate choice to imbue a target molecule with a specific, advantageous pharmacological profile.

Sourcing High-Purity Material: A Supplier Overview

Identifying a reliable source for high-purity starting materials is a critical, rate-limiting step in any drug development campaign. The following suppliers have been identified as listing 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol.

| Supplier | Purity Specification | CAS Number | MDL Number |

| Apollo Scientific | 95% | 1936257-01-0 | MFCD28897197[3] |

| Appchem | Not specified | 1936257-01-0 | MFCD28897197[4] |

Trustworthiness Directive: The listed purity is a starting point. It is imperative to request a lot-specific Certificate of Analysis (CoA) from any supplier before purchase. The CoA provides definitive data on the measured purity, identifies the analytical method used (e.g., HPLC, NMR), and lists any detected impurities. For GMP or late-stage development, a supplier audit may be necessary.

Caption: Sourcing and internal quality control workflow.

Quality Control & Purity Verification: A Self-Validating System

While a supplier's CoA is essential, independent verification is the cornerstone of scientific integrity. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile, UV-active compounds like this benzyl alcohol.[6]

Protocol: HPLC Purity Determination

This protocol is a robust starting point for developing a validated in-house method.

-

Instrumentation & Columns:

-

System: A standard HPLC system with a UV detector.

-

Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). This stationary phase provides excellent retention and separation for polar aromatic compounds.[6]

-

-

Mobile Phase & Gradient:

-

Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

-

Mobile Phase B: Acetonitrile.

-

Rationale: This mobile phase system is effective for polar analytes and provides good peak shape.[6] A gradient is crucial for eluting both the main compound and any impurities with different polarities.

-

| Time (min) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 30 |

| 20.0 | 95 |

| 25.0 | 95 |

| 25.1 | 30 |

| 30.0 | 30 |

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (Aromatic compounds with this substitution pattern typically have strong absorbance near this wavelength).

-

Injection Volume: 5 µL.

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute as needed to ensure the main peak is on scale.

-

-

Analysis & Interpretation:

-

Run a blank (injection of mobile phase) to identify system peaks.

-

Inject the sample.

-

Calculate purity using the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Causality: This method assumes all components have a similar response factor at the chosen wavelength. For rigorous quantitative analysis, especially for known impurities, a reference standard and calibration curve would be required.

-

Complementary Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities that may not be captured by HPLC.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation. A ¹H and ¹⁹F NMR spectrum will confirm the identity of the compound and can reveal impurities if they are present at sufficient levels (>1%).

-

Loss on Drying (LOD): Determines the percentage of residual solvent or water.

Application Context: The Building Block in Action

The primary role of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol is as a reactant in a multi-step synthesis. A common application involves its conversion to a more reactive electrophile, such as a benzyl bromide or mesylate, which is then used to alkylate a nucleophile (e.g., an amine, phenol, or thiol) on a core scaffold.

Caption: Role as a building block in a synthetic pathway.

This workflow illustrates how the integrity of the initial building block (A) is fundamental to the successful and clean formation of the key drug intermediate (F). The presence of impurities from the start can lead to unwanted side-products, complicating purification and potentially compromising the final API's safety and efficacy.

Conclusion

2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol is more than just a chemical; it is a strategic tool for designing next-generation therapeutics. For the researcher, scientist, or drug development professional, success hinges not only on innovative molecular design but also on the rigorous sourcing and validation of every component. By partnering with reputable suppliers, demanding comprehensive analytical data, and performing independent quality verification, development teams can ensure the integrity of their synthetic route from the very first step. This diligence is non-negotiable in the pursuit of safe and effective medicines.

References

-

Appchem. 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol | 1936257-01-0. [Link]

-

Thesis Repository. Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Universal Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]

-

Patsnap. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. [Link]

-

National Center for Biotechnology Information. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

-

Food and Agriculture Organization of the United Nations. BENZYL ALCOHOL. [Link]

-

Patsnap. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. [Link]

-

ALS Environmental. New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. [Link]

-

Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]

-

Handa Fine Chemicals. Benzyl Alcohol (Pharma Grade) | Benzyl Alcohol EP / Ph.Eur. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1936257-01-0 Cas No. | 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 4. appchemical.com [appchemical.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 8. series.publisso.de [series.publisso.de]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol is a highly functionalized aromatic alcohol of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms and a trifluoromethyl group on the benzene ring dramatically influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. An understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its purification, handling, and the design of synthetic routes.

This guide addresses the current lack of direct experimental data for the melting and boiling points of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol and provides a framework for estimating these properties based on established chemical principles and data from related compounds.

Compound Identification and Properties

A summary of the key identification and known properties of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol is presented in the table below.

| Property | Value | Source |

| Chemical Name | 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol | Appchem[1] |

| CAS Number | 1936257-01-0 | Appchem[1] |

| Molecular Formula | C₈H₅F₅O | Appchem[1] |

| Molecular Weight | 212.12 g/mol | Appchem[1] |

| Canonical SMILES | C1=C(C(=C(C=C1F)F)C(F)(F)F)CO | - |

| Physical State | Likely a solid or liquid at room temperature | Inferred |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

Analysis of Physicochemical Properties: Melting and Boiling Points

As of the latest literature and database review, specific experimental data for the melting and boiling points of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol are not published. This is not uncommon for novel or specialized research chemicals. However, by examining the properties of structurally related benzyl alcohol derivatives, we can infer the expected range and the influence of the specific substitution pattern.

Comparative Analysis with Analogous Compounds

The following table presents the reported melting and boiling points of several structurally similar benzyl alcohols. This data serves as a basis for estimating the properties of the target compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzyl Alcohol | C₇H₈O | 108.14 | -15 | 205 |

| 2,4-Difluorobenzyl alcohol | C₇H₆F₂O | 144.12 | 23-26 | 185-187 |

| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | 30-33 | 97-99 @ 12 mmHg |

| 2,4,5-Trifluorobenzyl alcohol | C₇H₅F₃O | 162.11 | - | 201-204 |

| α-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | - | 64-65 @ 5 mmHg |

Discussion and Estimation

The introduction of fluorine and trifluoromethyl groups significantly alters the intermolecular forces compared to unsubstituted benzyl alcohol.

-

Effect of Fluorine Substitution: The two fluorine atoms in 2,4-Difluorobenzyl alcohol increase the molecular weight and polarity, leading to a higher melting point compared to benzyl alcohol. The boiling point is slightly lower, which could be attributed to a disruption of crystal packing and altered dipole-dipole interactions.

-

Effect of Trifluoromethyl Group: The trifluoromethyl group in 4-(Trifluoromethyl)benzyl alcohol is a strong electron-withdrawing group and significantly increases the molecular weight. This leads to a notable increase in the melting point. The boiling point at reduced pressure is provided, which is a common practice for compounds that may decompose at their atmospheric boiling point.

-

Combined Effects on 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol: Our target molecule combines the features of both difluoro- and trifluoromethyl-substituted benzyl alcohols. The presence of five fluorine atoms will result in a high molecular weight (212.12 g/mol ). The strong electron-withdrawing nature of the substituents will create significant dipole moments, leading to strong dipole-dipole interactions.

Based on this analysis, it is reasonable to predict the following for 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol:

-

Melting Point: The melting point is expected to be a solid at room temperature, likely with a melting point higher than that of both 2,4-Difluorobenzyl alcohol (23-26 °C) and 4-(Trifluoromethyl)benzyl alcohol (30-33 °C). The increased molecular weight and strong polar interactions would contribute to a more stable crystal lattice.

-

Boiling Point: The boiling point is anticipated to be significantly higher than that of benzyl alcohol and its difluoro- and trifluoromethyl-substituted analogs at atmospheric pressure. Due to the high molecular weight and polarity, it is likely that this compound would be purified by vacuum distillation to prevent decomposition at higher temperatures.

Experimental Determination of Melting and Boiling Points

For researchers requiring precise values, the following standard experimental protocols are recommended.

Melting Point Determination

Methodology:

-

Sample Preparation: A small, dry sample of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Büchi M-560 or similar) should be used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

-

Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Diagram of Melting Point Determination Workflow

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

Methodology (Micro-scale):

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube.

-

Apparatus: A Thiele tube or a similar heating bath is used. A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube. A thermometer is positioned with its bulb level with the sample.

-

Procedure: The apparatus is gently heated. A stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands.

-

Observation: The heat is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. For vacuum distillation, the procedure is performed under reduced pressure, and the pressure is recorded along with the boiling point.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for micro-scale boiling point determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol is not widely available, related fluorinated benzyl alcohols are classified as irritants. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol is a valuable, yet not extensively characterized, chemical intermediate. While direct experimental data for its melting and boiling points are currently unavailable, a systematic analysis of structurally related compounds provides a reliable basis for estimation. It is predicted to be a solid at room temperature with a melting point above 33 °C and a high boiling point, likely requiring vacuum distillation for purification. This guide provides the necessary theoretical framework and experimental protocols for researchers to handle and characterize this compound effectively in their synthetic endeavors.

References

-

Appchem. 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol. [Link]

Sources

Methodological & Application

Oxidation of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol to benzaldehyde

Executive Summary

This guide details the optimized protocols for the oxidation of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol (1) to its corresponding aldehyde (2) . This transformation is critical in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., fluorinated bioisosteres).

Key Challenges:

-

Electronic Deactivation: The substrate possesses three strong electron-withdrawing groups (EWGs: two Fluorines, one Trifluoromethyl). This significantly lowers the electron density at the benzylic position, potentially retarding oxidation rates compared to non-substituted benzyl alcohols.

-

Over-Oxidation Risk: Electron-deficient aldehydes are highly electrophilic and prone to forming gem-diols (hydrates) in the presence of water. These hydrates are easily over-oxidized to benzoic acids.

-

Volatility: The polyfluorinated nature suggests the product may possess significant volatility; isolation requires controlled vacuum parameters.

Recommended Strategy:

-

Discovery Scale (<5g): Dess-Martin Periodinane (DMP) – Anhydrous, mild, and highly selective.

-

Process Scale (>10g): Activated Manganese Dioxide (MnO₂) – Heterogeneous, cost-effective, and simple filtration workup.

Chemical Reaction & Mechanism

The oxidation converts the primary alcohol to the aldehyde.[1] The presence of ortho-fluorine atoms (positions 2 and 4) and the meta-CF3 group creates a unique electronic environment.

Reaction Scheme:

Mechanistic Insight (DMP Pathway)

Unlike electrophilic oxidants (like Swern) or hydride-transfer reagents, DMP operates via a ligand exchange mechanism followed by intramolecular proton abstraction.

-

Ligand Exchange: The alcohol oxygen attacks the Iodine(V) center, displacing an acetate ligand.

-

Proton Abstraction: An acetate ligand (internal base) abstracts a proton from the benzylic carbon.

-

Reductive Elimination: The I-O bond cleaves, releasing the aldehyde and reducing Iodine(V) to Iodine(III).

Note: The electron-withdrawing nature of the ring makes the benzylic protons more acidic, potentially facilitating the proton abstraction step, provided the initial ligand exchange is not sterically hindered.

Figure 1: Mechanistic pathway for DMP oxidation. The anhydrous nature prevents hydrate formation, securing the aldehyde.

Method Selection Guide

| Feature | Method A: Dess-Martin (DMP) | Method B: Activated MnO₂ | Method C: TEMPO/Bleach |

| Scale Suitability | Discovery / Lab (mg to 10g) | Pilot / Process (>10g) | Industrial (>1kg) |

| Reaction Time | Fast (1–3 hours) | Slow (12–48 hours) | Fast (<1 hour) |

| Water Sensitivity | Strictly Anhydrous | Tolerant | Aqueous System |

| Selectivity | Excellent (Stops at Aldehyde) | Excellent (Stops at Aldehyde) | Moderate (Risk of Acid) |

| Workup | Quench + Extraction | Filtration (Simplest) | Extraction |

| Cost | High | Low | Very Low |

| Recommendation | Primary Choice | Secondary Choice | Not Recommended for this substrate |

Note on Method C: The aqueous basic conditions of the Anelli (TEMPO) oxidation can promote the formation of the hydrate of this electron-deficient aldehyde, leading to over-oxidation to the benzoic acid. It is avoided in this protocol.

Detailed Protocols

Protocol A: Dess-Martin Periodinane (Gold Standard)

Best for: High purity requirements, ensuring no over-oxidation.

Reagents:

-

Substrate (1): 1.0 equiv.

-

Dess-Martin Periodinane (DMP): 1.2 equiv.

-

Dichloromethane (DCM): Anhydrous (0.1 M concentration).

-

Sodium Thiosulfate (

): Saturated aqueous solution. -

Sodium Bicarbonate (

): Saturated aqueous solution.

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under Nitrogen (

). -

Dissolution: Add Substrate (1) and anhydrous DCM. Stir until dissolved.

-

Addition: Add DMP solid in one portion at 0°C (ice bath).

-

Tip: While DMP is safer than IBX, it is shock-sensitive. Use a plastic spatula.

-

-

Reaction: Remove ice bath and stir at Room Temperature (20-25°C).

-

Monitoring: Check TLC or LCMS after 1 hour. The electron-deficient ring may require up to 3 hours.

-

-

Quench (Critical):

-

Dilute with diethyl ether (

). -

Pour the mixture into a beaker containing a 1:1 mixture of sat.

and sat. -

Stir vigorously for 15-30 minutes until the organic layer is clear (DMP byproducts precipitate or dissolve into aqueous phase).

-

-

Extraction: Separate layers. Extract aqueous layer with

(2x). -

Drying: Wash combined organics with brine, dry over

, and filter. -

Concentration: Evaporate solvent under reduced pressure (Caution: Product may be volatile. Do not heat water bath >30°C ).

Protocol B: Activated Manganese Dioxide (MnO₂)

Best for: Larger scales where filtration is preferred over extraction.

Reagents:

-

Substrate (1): 1.0 equiv.

-

Activated MnO₂: 10–20 equiv (mass excess is common, e.g., 10g MnO₂ per 1g alcohol).

-

Solvent: Dichloromethane (DCM) or Chloroform (

).

Step-by-Step Procedure:

-

Activation: Ensure MnO₂ is "Activated" (precipitated grade, not ore). If unsure, heat MnO₂ at 110°C in an oven for 12 hours prior to use.

-

Reaction: Dissolve substrate in DCM. Add activated MnO₂.[2]

-

Reflux: Heat the suspension to gentle reflux (40°C).

-

Note: Electron-deficient alcohols oxidize slowly with MnO₂. Reflux is often necessary to drive the reaction within 24 hours.

-

-

Monitoring: Monitor by HPLC. If conversion stalls, add fresh MnO₂ (5 equiv).

-

Workup: Filter the hot mixture through a pad of Celite®. Wash the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate to obtain the crude aldehyde.

Workup & Purification Workflow

Figure 2: Purification workflow emphasizing the reductive quench to remove iodine species.

Analytical Control (Self-Validation)

To confirm the identity of 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde , look for these specific markers.

1. Proton NMR (

-

Aldehyde Proton (-CHO): Look for a signal around 10.2 – 10.4 ppm .

-

Crucial Detail: Unlike typical singlets, this proton often appears as a triplet or doublet of doublets due to long-range coupling (

) with the ortho-fluorines.

-

-

Aromatic Protons: Two distinct signals (due to lack of symmetry) in the 7.0–8.5 ppm range.

2. Fluorine NMR (

-

-CF3: Singlet (or doublet if coupled) around -62 ppm .

-

Ar-F: Two distinct multiplet signals in the -100 to -120 ppm range.

3. Infrared (IR):

-

C=O Stretch: Strong band at ~1700–1715 cm⁻¹ .

-

C-F Stretch: Strong bands in the 1000–1400 cm⁻¹ region.

4. Quality Criterion:

-

Acid Content: Check for a broad singlet >11 ppm (carboxylic acid). If >5%, repurify via silica column (eluent: 95:5 Hexane:EtOAc).

References

-

Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[3][4] Chem.1983 , 48, 4155–4156. Link

-

Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[3][4] Chem.1994 , 59, 7549–7552. Link

-

Cahiez, G.; et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis1977 , 1977, 135-146. Link

- Tojo, G.; Fernandez, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006.

Sources

Converting 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol to benzyl bromide

[3]

Experimental Protocols

Method A: Phosphorus Tribromide (PBr₃) – The Gold Standard

Best for: >5g scale, cost-efficiency, and minimal solid waste.

Reagents:

-

Substrate: 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol (1.0 equiv)

-

Reagent: Phosphorus tribromide (PBr₃) (0.40 equiv) [Note: Theoretical is 0.33, excess ensures completion]

-

Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet.

-

Dissolution: Charge the flask with the benzyl alcohol (1.0 equiv) and anhydrous DCM (10 mL/g substrate). Cool the solution to 0 °C using an ice bath.

-

Addition: Dilute PBr₃ (0.40 equiv) in a small volume of DCM. Add this solution dropwise via the addition funnel over 15–20 minutes.

-

Critical: The reaction is exothermic. Maintain internal temperature <5 °C to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 8:1). The alcohol is more polar (lower Rf); the bromide is less polar (higher Rf).

-

-

Quench: Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO₃.

-

Safety: PBr₃ hydrolysis generates HBr gas.[4] Evolution of gas will occur.

-

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.[5] Combine organics, wash with brine, dry over MgSO₄, and concentrate

-

Caution: The product is a lachrymator (tear-inducing). Concentrate in a well-ventilated fume hood.

-

Method B: Appel Reaction (CBr₄ / PPh₃)

Best for: Sensitive substrates or if PBr₃ is unavailable.

Protocol:

-

Dissolve the alcohol (1.0 equiv) and CBr₄ (1.25 equiv) in DCM (15 mL/g) at 0 °C.

-

Add PPh₃ (1.25 equiv) portion-wise as a solid over 10 minutes.

-

Stir at 0 °C for 30 mins, then RT for 2 hours.

-

Purification: Add Hexane to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid. Concentrate the filtrate and purify via short silica plug.

Process Control & Analytics

Successful synthesis is defined by specific analytical signatures.

NMR Validation

The most distinct feature of this conversion is the shift of the benzylic protons and the disappearance of the hydroxyl proton.

| Nucleus | Feature | Substrate (Alcohol) | Product (Bromide) | Notes |

| ¹H NMR | Benzylic -CH₂- | δ 4.65 - 4.80 ppm (d) | δ 4.45 - 4.55 ppm (d) | Upfield shift is typical. Signal appears as a doublet due to coupling with ortho-F (J ≈ 6-7 Hz). |

| ¹H NMR | -OH | Broad singlet (variable) | ABSENT | Definitive confirmation of conversion. |

| ¹⁹F NMR | 5-CF₃ | ~ -60 ppm (s) | ~ -60 ppm (s) | Minimal shift, but confirms integrity of CF₃ group. |

| ¹⁹F NMR | 2,4-F | Distinct multiplets | Distinct multiplets | Check for integration (1:1 ratio). |

Workflow Visualization

The following flowchart illustrates the critical decision points and safety steps for the PBr₃ method.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Old PBr₃ (Hydrolyzed) | Use a fresh bottle of PBr₃. The reagent should be clear/colorless, not yellow/orange. |

| "Stuck" at 90% Conv. | Equilibrium/HBr saturation | Add a small amount (0.1 equiv) of additional PBr₃ or heat gently to 35 °C (refluxing DCM). |

| New Spot on TLC (Low Rf) | Hydrolysis back to alcohol | Ensure the quench is basic (NaHCO₃). Acidic aqueous layers can reverse the reaction or hydrolyze the bromide over time. |

| Product is Yellow | Free Bromine (Br₂) | Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) solution to reduce Br₂. |

Safety & Handling (Crucial)

-

Lachrymator Hazard: Benzylic bromides, especially fluorinated ones, are potent lachrymators (tear gas agents).

-

Protocol: ALL operations, including rotary evaporation, must be done in a fume hood.

-

Glassware: Rinse all glassware with acetone/ethanol in the hood before removing it for cleaning.

-

-

PBr₃ Reactivity: Reacts violently with water to produce HBr and Phosphorous acid.

-

Spill Control: Cover spills with dry lime or sand. Do not add water.

-

-

Hydrofluoric Acid Risk: While unlikely under these conditions, degradation of the C-F bonds in super-acidic media is theoretically possible. Avoid contact with strong Lewis acids at high temperatures.

References

-

General PBr3 Methodology: Harrison, G. C.; Diehl, H. Organic Syntheses, 1943 , 23, 32. "Benzhydryl bromide". Link

-

Appel Reaction: Appel, R. Angewandte Chemie International Edition in English, 1975 , 14(12), 801-811. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Link

-

Fluorinated Benzyl Halides: Resnati, G. Tetrahedron, 1993 , 49(42), 9385-9445. "Synthesis of chiral and bioactive fluorinated compounds". Link

-

NMR Shifts of Benzylic Fluorides: Journal of Fluorine Chemistry, 2001 , 109(1), 25-31. (General reference for 19F-1H coupling patterns in benzyl systems). Link

Sources

- 1. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 5. organic-synthesis.com [organic-synthesis.com]

Application Note: 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol in Medicinal Chemistry

Executive Summary

Compound: 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol CAS: 1936257-01-0 Role: Advanced Pharmaceutical Intermediate (API) Building Block

This application note details the synthetic utility, handling, and strategic value of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol . As a tri-substituted benzene derivative, this moiety is a critical tool in "Fluorine Scanning" during lead optimization. It offers a unique combination of metabolic blockade (via C2/C4 fluorination) and lipophilic enhancement (via C5-CF3), making it ideal for optimizing pharmacokinetics (PK) in kinase inhibitors, antivirals, and CNS-active agents.

Strategic Utility: The "Fluorine Effect"

In drug design, this specific substitution pattern is not arbitrary. It addresses three common failure modes in drug candidates:

-

Metabolic Stability (Cytochrome P450 Blockade):

-

The 2,4-difluoro pattern blocks the highly reactive ortho and para positions relative to the benzyl linker. This prevents oxidative metabolism (hydroxylation) by CYP450 enzymes, significantly extending the drug's half-life (

).

-

-

Lipophilicity Modulation:

-

The 5-trifluoromethyl (-CF3) group is highly lipophilic. Introducing this group can increase the logP of a molecule, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

-

-

Electronic Tuning:

-

The electron-withdrawing nature of the three fluorinated groups lowers the electron density of the aromatic ring. This reduces the risk of the ring participating in unwanted cation-

interactions with off-target proteins (reducing toxicity) while strengthening

-

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | [2,4-Difluoro-5-(trifluoromethyl)phenyl]methanol |

| Molecular Formula | C |

| Molecular Weight | 212.12 g/mol |

| Physical State | White to off-white crystalline solid or oil (low melting point) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in water.[1] |

| Stability | Stable under standard conditions.[2][3] Avoid strong oxidizing agents.[2] |

Safety Considerations (H-Statements):

-

Handling: Use a fume hood. Fluorinated benzyl alcohols can be absorbed through the skin. Wear nitrile gloves and safety goggles.

Synthetic Protocols

Workflow A: Activation (Conversion to Benzyl Bromide)

Context: The hydroxyl group is a poor leaving group. Converting it to a bromide allows for facile nucleophilic substitution (S

Reagents: Phosphorus Tribromide (PBr

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N

). -

Dissolution: Add 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol (1.0 eq, 10 mmol) and anhydrous DCM (30 mL). Cool to 0°C in an ice bath.

-

Addition: Dropwise add PBr

(0.4 eq, 4.0 mmol) over 10 minutes. Note: PBr -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (polar) should disappear, replaced by a less polar bromide spot.

-

Quench: Cool to 0°C. Slowly add saturated NaHCO

solution (20 mL) to quench excess PBr -

Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo. -

Result: The benzyl bromide is typically obtained as a colorless oil/solid, used directly in the next step without column chromatography to avoid hydrolysis.

Workflow B: Oxidation (Synthesis of Benzaldehyde)

Context: The aldehyde is a versatile precursor for reductive amination or Wittig reactions.

Reagents: Oxalyl Chloride, DMSO, Triethylamine (Swern Oxidation).

Step-by-Step Protocol:

-

Activation: In a dry flask under N

, dissolve Oxalyl Chloride (1.1 eq) in dry DCM at -78°C. -

DMSO Addition: Add dry DMSO (2.2 eq) dropwise. Stir for 15 min.

-

Substrate Addition: Add 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in DCM dropwise. Stir at -78°C for 45 min.

-

Base Addition: Add Triethylamine (Et

N, 5.0 eq). The solution will become cloudy. -

Warming: Allow the reaction to warm to RT over 1 hour.

-

Workup: Quench with water. Extract with DCM. Wash with 1M HCl (to remove amine), then brine.

-

Purification: Flash chromatography (Silica, Hexane/EtOAc).

Visualizing the Synthetic Tree

The following diagram illustrates the divergent utility of this intermediate.

Figure 1: Divergent synthetic pathways from the parent alcohol to key pharmaceutical building blocks.

Analytical Quality Control

To ensure the integrity of this intermediate, verify the following NMR signatures. The presence of multiple fluorine atoms creates complex coupling patterns.

-

1H NMR (400 MHz, CDCl

):-

4.80 ppm (s or d, 2H, -CH

- 7.0–7.2 ppm (m, 1H, Aromatic H3).

- 7.8–8.0 ppm (m, 1H, Aromatic H6).

-

4.80 ppm (s or d, 2H, -CH

-

19F NMR (376 MHz, CDCl

):-

Look for three distinct signals .

-

-60 to -63 ppm (s, 3F, -CF

- -110 to -130 ppm (multiplets, 2F, Ar-F ). Decoupling is recommended for purity assessment.

-

References

-

Apollo Scientific. (2023). Safety Data Sheet: 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Appchem. (2024).[2][6] Product Analysis: CAS 1936257-01-0. Retrieved from

-

Inoue, M., et al. (2020). FDA-Approved Fluorine-Containing Drugs.[1][7][8] (General reference for CF3/F substitution patterns in approved pharmacopeia).

Sources

- 1. mdpi.com [mdpi.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Halogenation of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol

An Application Guide to the Synthesis of Halogenated 2,4-Difluoro-5-(trifluoromethyl)benzyl Derivatives

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the halogenation of 2,4-difluoro-5-(trifluoromethyl)benzyl alcohol, a critical starting material in the synthesis of advanced pharmaceutical and agrochemical compounds. We present two robust, field-proven methods for converting the parent alcohol into its corresponding benzyl chloride and benzyl bromide derivatives using thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), respectively. This guide is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and analytical characterization guidelines to ensure reproducible and high-yield syntheses.

Introduction and Scientific Rationale

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity. The substrate, 2,4-difluoro-5-(trifluoromethyl)benzyl alcohol[1], is a highly functionalized building block poised for further elaboration. Its conversion to the corresponding benzyl halides transforms the inert hydroxyl group into a reactive electrophilic center, opening pathways for nucleophilic substitution reactions essential for constructing more complex molecular architectures.

The choice of halogenating agent is critical and depends on the desired halide and reaction conditions.

-

For Chlorination: Thionyl chloride (SOCl₂) is an exemplary reagent for converting primary alcohols to alkyl chlorides. Its primary advantage lies in the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[2][3]

-

For Bromination: Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides.[4][5] It is often preferred over hydrobromic acid as it minimizes the risk of carbocation rearrangements, a common side reaction with alternative methods.[5][6]

Both reactions with this primary benzylic alcohol proceed via a bimolecular nucleophilic substitution (Sₙ2)-type mechanism. This involves the initial activation of the alcohol's hydroxyl group to form a superior leaving group, followed by a backside attack by the halide nucleophile (Cl⁻ or Br⁻).[2][6][7]

Mechanistic Overview: Activation and Substitution

The conversion of an alcohol to a benzyl halide using SOCl₂ or PBr₃ is a two-stage process. The first step is the activation of the hydroxyl group, which is inherently a poor leaving group, into a reactive intermediate. The second step is the nucleophilic displacement of this intermediate by a halide ion.

Caption: General mechanism for alcohol halogenation.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol | Round-bottom flasks (oven-dried) |

| Thionyl chloride (SOCl₂) | Magnetic stirrer and stir bars |

| Phosphorus tribromide (PBr₃) | Dropping funnel (pressure-equalizing) |

| Dichloromethane (DCM, anhydrous) | Reflux condenser with gas outlet/drying tube |

| Diethyl ether (Et₂O) | Ice-water bath |

| Saturated sodium bicarbonate (NaHCO₃) solution | Separatory funnel |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Glassware for column chromatography (silica gel) |

| TLC plates (silica gel with UV indicator) | NMR tubes, GC-MS vials |

Protocol 1: Chlorination with Thionyl Chloride (SOCl₂)

This procedure outlines the synthesis of 2,4-difluoro-5-(trifluoromethyl)benzyl chloride.

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoro-5-(trifluoromethyl)benzyl alcohol (e.g., 2.12 g, 10.0 mmol, 1.0 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL). Stir the mixture until the alcohol is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (e.g., 0.87 mL, 1.43 g, 12.0 mmol, 1.2 equiv) dropwise via syringe over 10-15 minutes.[8] A gas outlet connected to a trap (e.g., a bubbler with NaOH solution) is necessary to neutralize the HCl and SO₂ gases produced.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once complete, cool the flask again in an ice bath.

-

Very carefully and slowly, pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to quench the excess SOCl₂. Caution: Vigorous gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with water (20 mL), followed by brine (20 mL).[8]

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Bromination with Phosphorus Tribromide (PBr₃)

This procedure details the synthesis of 2,4-difluoro-5-(trifluoromethyl)benzyl bromide.

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoro-5-(trifluoromethyl)benzyl alcohol (e.g., 2.12 g, 10.0 mmol, 1.0 equiv).

-

Solvent Addition: Dissolve the alcohol in anhydrous diethyl ether or DCM (20 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (e.g., 0.38 mL, 1.08 g, 4.0 mmol, 0.4 equiv) dropwise via syringe over 15-20 minutes.[6] Maintain the temperature below 10 °C during the addition.[6]

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-24 hours.[6]

-

Monitoring: Monitor the reaction via TLC until completion.

-

Work-up:

-

Cool the flask back to 0 °C.

-

Slowly quench the reaction by the dropwise addition of ice-cold water until the excess PBr₃ is consumed.

-

Transfer the mixture to a separatory funnel and separate the organic layer.[6]

-

Wash the organic layer sequentially with cold water (20 mL), saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).

-

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl bromide.

Experimental Workflow and Data Summary

The general laboratory process follows a standardized sequence to ensure safety and reproducibility.

Caption: Standard workflow for benzyl halide synthesis.

Comparative Data Table

| Parameter | Chlorination Protocol | Bromination Protocol |

| Halogenating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Tribromide (PBr₃) |

| Equivalents | 1.1 - 1.5 | 0.33 - 0.5 |

| Typical Solvent | Dichloromethane (DCM) | Diethyl Ether (Et₂O) or DCM |

| Reaction Time | 1 - 3 hours | 12 - 24 hours |

| Byproducts | SO₂ (gas), HCl (gas) | H₃PO₃ (phosphorous acid) |

| Work-up Simplicity | High (gaseous byproducts) | Moderate (requires careful quench) |

| Expected Yield | > 90% | > 85% |

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

-

NMR Spectroscopy:

-

¹H NMR: Expect the disappearance of the alcohol proton (-OH) and the methylene protons adjacent to the hydroxyl group (Ar-CH₂ -OH) to shift. For 2,4-difluorobenzyl azide, a similar structure, the methylene protons appear around 4.33 ppm.[9]

-

¹⁹F NMR: The fluorine signals should remain, confirming the integrity of the fluorinated aromatic ring.

-

-

Chromatography:

Safety and Handling

Strict adherence to safety protocols is mandatory when handling the reagents described.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gas.[12] Causes severe skin burns and eye damage.

-

Handling: Always handle in a chemical fume hood.[13] Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.[14] Ensure all glassware is scrupulously dried to prevent violent reactions. Keep away from water and protic solvents.[13]

-

-

Phosphorus Tribromide (PBr₃):

-

Hazards: Corrosive, toxic, and reacts vigorously with water.[6][13] Causes severe skin burns and eye damage.

-

Handling: Must be handled in a chemical fume hood under anhydrous conditions.[6] Use PPE as described for SOCl₂. Quenching should be performed slowly and at low temperatures to control the exothermic reaction with water.

-

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents before disposal.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive reagents (degraded by moisture). | Use freshly opened or distilled halogenating agents. Ensure all glassware and solvents are anhydrous. |

| Insufficient reaction time or temperature. | Allow the reaction to stir longer, monitoring by TLC. Gentle heating can be applied if necessary, but may increase side products. | |

| Formation of Side Products | Reaction temperature too high. | Maintain strict temperature control, especially during the exothermic addition of the reagent. |

| Presence of water in the reaction. | Repeat the reaction under strictly anhydrous conditions. | |

| Low Yield After Work-up | Loss of product during aqueous extraction. | Ensure correct pH during washing steps. Perform multiple extractions with the organic solvent. |

| Incomplete quenching leading to issues. | Ensure the quenching step is performed slowly and to completion before extraction. |

References

-

BYJU'S. (2022, February 23). PBr3 Reaction. [Link]

-

Organic Chemistry Data. (2025, July 12). Alcohol + SOCl2. [Link]

-

Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

-

Ji, S., et al. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. [Link]

-

Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride. [Link]

-

Wikipedia. Thionyl chloride. [Link]

-

Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]

-

Brainly.in. (2022, October 20). when benzyl alcohol is treated with thionyl chloride, product formed is ?. [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

- Google Patents. (Patent CN101665407B). Preparation method of 2,4,5-trifluorobenzyl chloride.

-

ResearchGate. Derivatization reactions of benzyl halides (X = Cl, Br) with.... [Link]

-

Organic Syntheses. Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. [Link]

-

Semantic Scholar. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]

-

SciSpace. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. [Link]

-

Quick Company. “Process For Preparation Of Halosubsituted Benzyl Chlorides”. [Link]

-

Semenya, J., et al. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 146, 4903-4912. [Link]

-

Oh, D. S. Determination of arylmethyl halides and related compounds by GC and RP-HPLC. Industrial Health Research Institute, Korea Industrial Safety Corporation. [Link]

-

Sciencemadness.org. (2012, September 21). Benzyl iodide prep and purification. [Link]

-

Yang, J., et al. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [Link]

-

Patsnap. (Patent CN108586258A). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. [Link]

-

The Royal Society of Chemistry. (2019). Supplementary Information. [Link]

-

Science of Synthesis. Product Class 6: Benzylic Fluorides. [Link]

- Google Patents. (Patent CN103553900B). Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

Supporting Information. General procedure A1-2. [Link]

- Google Patents. (Patent CN102690166A). Preparation methods of 2, 4, 5-trifluoro-benzyl chloride and 2, 4, 5-trifluoro-phenylacetic acid.

-

ACS Publications. (2018, May 9). Halogenation through Deoxygenation of Alcohols and Aldehydes. [Link]

-

Organic Chemistry Portal. (2012). Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination. [Link]

-

Appchem. 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol. [Link]

- Google Patents. (Patent CN108586258A). The preparation method of benzyl halides and the technique for preparing pyraclostrobin.

-

Biomedical Journal of Scientific & Technical Research. (2018, December 20). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. reactionweb.io [reactionweb.io]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.com [fishersci.com]

- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Preparation of 2,4-Difluoro-5-(trifluoromethyl)benzyl mesylate: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2,4-difluoro-5-(trifluoromethyl)benzyl mesylate, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and efficient mesylation of 2,4-difluoro-5-(trifluoromethyl)benzyl alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations.

Introduction

2,4-Difluoro-5-(trifluoromethyl)benzyl mesylate is a valuable electrophilic building block. The presence of multiple fluorine atoms and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. The mesylate group serves as an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile intermediate for the synthesis of a wide range of derivatives. This application note outlines a reliable laboratory-scale procedure for its preparation from the corresponding benzyl alcohol.

The conversion of an alcohol to a mesylate is a common and effective method for activating the hydroxyl group for subsequent nucleophilic displacement.[1] The reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA), to neutralize the hydrochloric acid byproduct.[2][3][4]

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Synthesis of 2,4-difluoro-5-(trifluoromethyl)benzyl mesylate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol | 1936257-01-0 | 212.12[5] | 10.0 | 1.0 |

| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55[6] | 12.0 | 1.2 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 15.0 | 1.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | - | - |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 | - | - |

| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |

Hazard and Safety Information

It is imperative to conduct this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[7][8][9][10] It can cause severe burns to the skin and eyes and is fatal if inhaled.[7][8] Handle with extreme caution in a fume hood.

-

Triethylamine (TEA): Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage.[11][12] It is also harmful if inhaled.

-

Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

-

Hydrochloric Acid (HCl): Corrosive and can cause severe skin and eye damage. Handle with care.

Experimental Protocol

This protocol is adapted from a general procedure for the mesylation of alcohols.[1][4]

Reaction Setup

-

To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluoro-5-(trifluoromethyl)benzyl alcohol (10.0 mmol, 1.0 equiv).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM, approximately 10 volumes relative to the alcohol).

-

Cool the solution to 0 °C using an ice-water bath.

Reagent Addition

-

While stirring at 0 °C, slowly add triethylamine (15.0 mmol, 1.5 equiv) to the reaction mixture.

-

Next, add methanesulfonyl chloride (12.0 mmol, 1.2 equiv) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours. If thin-layer chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[4]

Work-up and Purification

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with:

-

Cold 1 M HCl solution to remove excess triethylamine.

-

Saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Saturated brine solution to remove residual water.[1]

-

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2,4-difluoro-5-(trifluoromethyl)benzyl mesylate can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent if the product is a solid.[13]

Caption: Step-by-step experimental workflow.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (CH₂) as a singlet, typically shifted downfield compared to the starting alcohol due to the electron-withdrawing mesylate group.[14] Aromatic protons will appear in the aromatic region with coupling patterns consistent with the substitution pattern. A singlet corresponding to the methyl protons of the mesyl group should also be present.

-